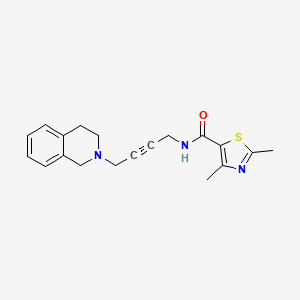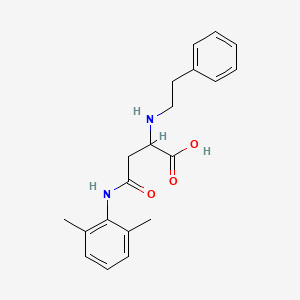![molecular formula C26H26N4O3S B2669375 N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260937-23-2](/img/structure/B2669375.png)
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Derivation
- Heterocyclic Derivatives Synthesis : The synthesis and structural determination of heterocyclic derivatives related to this compound, using crystal structure analysis, are critical in understanding its chemical properties and potential applications (Banfield, Fallon, & Gatehouse, 1987).
Therapeutic and Biological Applications
- Antitumor Agent Development : The design and synthesis of derivatives, similar in structure to N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, have shown potential as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating their possible use as antitumor agents (Gangjee et al., 2005).
- Anticonvulsant Properties : Derivatives have been synthesized and evaluated as potential anticonvulsant agents, highlighting their relevance in neurological research and therapy (Severina et al., 2020).
Antimicrobial and Antibacterial Studies
- Antibacterial Activity : Research into related compounds has shown moderate to good activity against various bacteria, underlining their potential in antimicrobial and antibacterial drug development (Desai et al., 2008).
Antioxidant and Radical Scavenging Activity
- Antioxidant Research : Some derivatives have been characterized and tested for their antioxidant activity, indicating their utility in oxidative stress-related research and potential therapeutic applications (Dhakhda, Bhatt, & Bhatt, 2021).
Radiochemical Applications
- Radiochemistry in Medical Imaging : Certain pyrimidineacetamides, structurally related to this compound, have been developed for use in PET imaging, demonstrating the compound's relevance in diagnostic imaging and radiochemistry (Dollé et al., 2008).
Bioactivation and Metabolic Studies
- Metabolic Pathway Exploration : Research into the bioactivation of phenyl acetylene groups in similar compounds has provided insights into their metabolic pathways and interactions with enzymes like cytochrome P450, crucial for understanding drug metabolism and toxicity (Subramanian et al., 2011).
Chemical Reactivity and Synthesis
- Chemical Synthesis and Reactivity : Studies on the synthesis and reactivity of related compounds have led to the development of novel heterocyclic systems, contributing to the field of organic synthesis and chemical engineering (Farouk, Ibrahim, & El-Gohary, 2021).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-3-4-14-30-25(33)24-23(21(15-27-24)19-8-6-5-7-9-19)29-26(30)34-16-22(32)28-20-12-10-18(11-13-20)17(2)31/h5-13,15,27H,3-4,14,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJDKWPBWKURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)
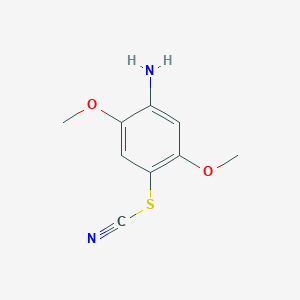



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B2669300.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)
![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)
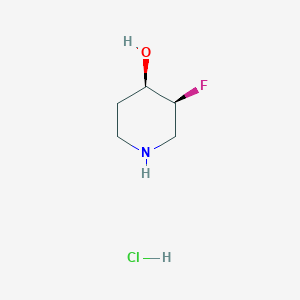
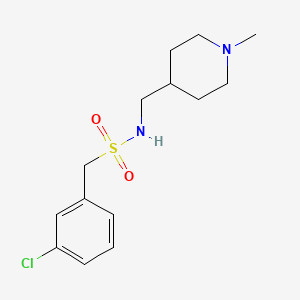
![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)

